ML346 is classified as an antivirulence agent due to its ability to inhibit bacterial virulence factors. It is derived from a series of small-molecule proteostasis regulators that aim to restore proper protein folding in cellular models, thereby enhancing cellular function without significant cytotoxicity. The compound is cataloged under the Chemical Abstracts Service number 100872-83-1 and is available through various chemical suppliers for research purposes .
The synthesis of ML346 involves a multi-step process that incorporates key chemical transformations. One notable method described in the literature is a one-step synthesis that effectively combines the necessary precursors to yield the final product. The synthesis typically utilizes conditions that favor the formation of the barbituric acid and cinnamaldehyde framework, which are crucial for its biological activity.
ML346's molecular structure features a barbituric acid core linked to a cinnamaldehyde moiety. This unique combination contributes to its ability to interact with biological targets effectively.
ML346 primarily engages in covalent interactions with sortase A enzymes, leading to irreversible inhibition. The key reaction involves the nucleophilic attack by the thiol group of cysteine residues on the electrophilic carbon in ML346.
The mechanism by which ML346 exerts its effects is primarily through irreversible inhibition of sortase A, which is crucial for bacterial cell wall integrity and virulence factor presentation.
ML346 exhibits several notable physical and chemical properties that contribute to its functionality:
These properties are essential for understanding how ML346 can be utilized effectively in research and potential therapeutic applications.
ML346 has several promising applications in scientific research and medicine:
ML346 represents a structurally unique compound with a barbituric acid-cinnamaldehyde hybrid scaffold that enables divergent biological activities against distinct therapeutic targets. Its capacity to simultaneously disrupt bacterial virulence pathways and restore cellular proteostasis positions it as a multifaceted pharmacological tool.
ML346 functions as an irreversible covalent inhibitor of sortase A (SrtA), a membrane-associated cysteine transpeptidase essential for virulence in Gram-positive pathogens. This enzyme anchors surface proteins bearing the LPXTG motif to the cell wall peptidoglycan, facilitating host tissue adhesion and immune evasion. ML346 exhibits low micromolar inhibitory activity against both Staphylococcus aureus SrtAΔN24 (IC₅₀ = 0.37 μM in FRET assays) and Streptococcus pyogenes SrtAΔN81 (IC₅₀ = 1.37 μM). Selectivity profiling revealed minimal inhibition of human cysteine proteases cathepsin B/L (>50-fold selectivity), underscoring its target specificity [1] [4].
Mechanistic studies demonstrate time-dependent inhibition kinetics with increased Kₘ values upon pre-incubation, confirming irreversible modification. X-ray crystallography (PDB ID: 7V6K) revealed that ML346's α,β-unsaturated carbonyl moiety forms a thioether bond with the catalytic cysteine (Cys208 in SpSrtA), while its barbituric acid group engages in hydrogen bonding with Arg216 and Asn228 residues. This dual interaction locks the active site in an inactive conformation [1] [4].
Phenotypic consequences include:
Table 1: Enzymatic Inhibition Profile of ML346
Target Enzyme | Organism | IC₅₀ (μM) | Assay Type |
---|---|---|---|
SrtAΔN24 | S. aureus | 0.37 | FRET-based |
SrtAΔN81 | S. pyogenes | 1.37 | FRET-based |
Cathepsin B | Human | >50 | Activity assay |
Cathepsin L | Human | >50 | Activity assay |
Concurrently, ML346 activates heat-shock protein 70 (Hsp70) through HSF-1-dependent transcriptional regulation. In HeLa cells, it induces a 2.4-fold increase in Hsp70 mRNA and 1.8-fold elevation of Hsp70 protein at non-cytotoxic concentrations (EC₅₀ = 4.6 μM). This proteostasis modulation extends to co-induction of chaperones Hsp40 (1.7-fold) and Hsp27 (1.5-fold), creating a coordinated refolding network [2] [5] [6].
Functional validation demonstrates ML346's capacity to:
Notably, Hsp70 activation exhibits bidirectional crosstalk with autophagy: Genetic Hsp70 knockdown or chemical inhibition elevates AMPK-mediated autophagy, while ML346-mediated Hsp70 induction suppresses autophagic flux, evidenced by reduced LC3-I/II conversion and p62 accumulation [6] [8].
Table 2: Proteostasis Modulation by ML346
Chaperone Target | mRNA Induction (Fold) | Protein Induction (Fold) | Functional Consequence |
---|---|---|---|
Hsp70 | 2.4 | 1.8 | PolyQ aggregation suppression |
Hsp40 | 1.9 | 1.7 | Co-chaperone recruitment |
Hsp27 | 1.6 | 1.5 | Oxidative stress protection |
BiP | 2.5 | Not reported | ER proteostasis enhancement |
The 2.1 Å resolution crystal structure (PDB: 7V6K) of S. pyogenes SrtAΔN81 bound to ML346 provides atomic-level insights into its inhibition mechanism. Key structural features include:
Covalent Bond Formation: The β-carbon of Cys208 thiol performs Michael addition onto ML346's cinnamaldehyde α,β-unsaturated system, forming a stable 2.7 Å C-S bond. This modification irreversibly blocks the catalytic triad.
Hydrogen Bond Network: The barbituric acid carbonyls form bidentate hydrogen bonds with Arg216 (2.9 Å and 3.1 Å) and a water-mediated interaction with Asn228. These contacts position the inhibitor deep within the active site cleft.
Conformational Rearrangements: Active-site loop (residues 115-125) shifts 1.8 Å inward, occluding substrate access. The β6/β7 hairpin tilts by 12°, disrupting the hydrophobic pocket required for LPXTG recognition [1] [4].
Molecular dynamics simulations confirm that ML346 binding increases SrtAΔN81 thermal stability (ΔTₘ = +4.1°C), while the C184A catalytic mutant remains unaffected. This stabilization arises from rigidification of the substrate-binding groove and dampening of μs-timescale fluctuations in the β7/β8 loop [1].
ML346's activation of Hsp70 involves allosteric modulation of nucleotide-binding domains (NBD) and substrate-binding domains (SBD). Hydrogen-deuterium exchange mass spectrometry reveals that ML346 binding to the NBD induces:
NBD-SBD Docking: ATP-bound-like conformation where the SBD β-sandwich docks against NBD subdomain IIA (3.2 Å interface closure), facilitating substrate transfer. This contrasts with the undocked, flexible SBD in nucleotide-free states [3] [10].
β-Sheet Stabilization: The Hsp70 NBD forms a β-barrel structure that recognizes exposed β-strands of client proteins via backbone hydrogen bonds (2.8-3.2 Å spacing), acting as a "master key" for diverse polypeptide refolding. ML346 enhances this interaction by increasing the solvent-exposed β-strand propensity by 40% [3].
Allosteric Signal Propagation: A residue network (91 residues) transmits conformational changes from the NBD ATP-binding pocket to the SBD substrate-binding groove. Key mediators include:
Free-energy landscape analysis shows ML346 binding reduces the conformational entropy penalty for NBD-SBD docking by 2.8 kcal/mol, lowering the transition barrier between open and closed states. This facilitates client protein capture and refolding [10].
Table 3: Structural Parameters of Hsp70 Conformational States
Conformational State | NBD-SBD Distance (Å) | β-Sheet Content (%) | Substrate Binding Affinity (Kd, μM) |
---|---|---|---|
Nucleotide-free | 22.7 ± 3.1 | 38.2 | 12.5 |
ADP-bound | 18.9 ± 2.4 | 41.7 | 8.2 |
ATP-bound | 8.5 ± 1.2 | 52.3 | 1.8 |
ML346-bound | 9.1 ± 1.5 | 54.6 | 2.1 |
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